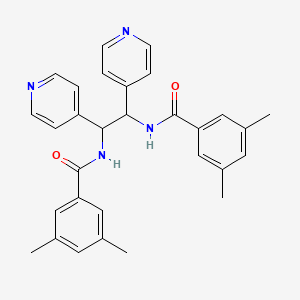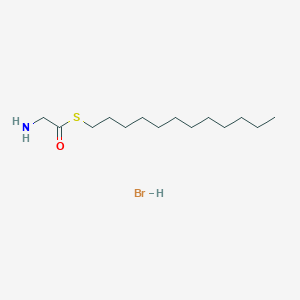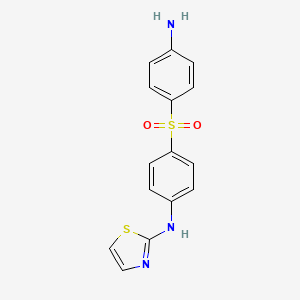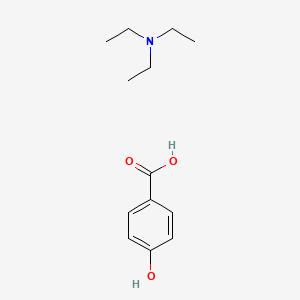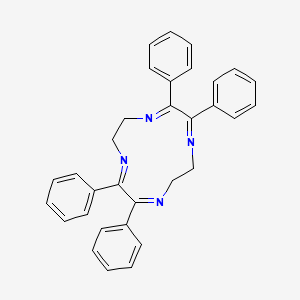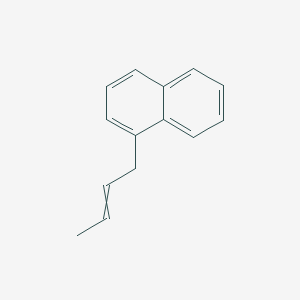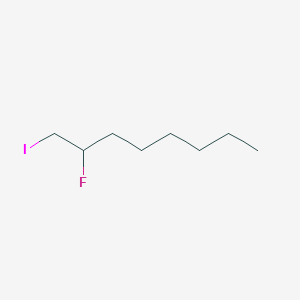
2-Fluoro-1-iodooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-iodooctane is an organic compound belonging to the class of alkyl halides It features a fluorine atom and an iodine atom attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-iodooctane typically involves the halogenation of octane derivatives. One common method is the reaction of 1-octene with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, rhodium-catalyzed generation of anhydrous hydrogen iodide has been reported as an effective method for the preparation of iodoalkanes .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1-iodooctane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN2), where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-fluorooctane.
Oxidation Reactions: Oxidation can lead to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone is commonly used for SN2 reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is used for the reduction of this compound.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products:
Substitution: Formation of 2-fluorooctane.
Reduction: Formation of 2-fluorooctane.
Oxidation: Formation of 2-fluorooctanol or 2-fluorooctanone.
Scientific Research Applications
2-Fluoro-1-iodooctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodooctane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the fluorine atom to participate in further chemical transformations. The high electronegativity of fluorine also influences the reactivity and stability of the compound .
Comparison with Similar Compounds
2-Fluorooctane: Lacks the iodine atom, making it less reactive in substitution reactions.
1-Iodooctane: Lacks the fluorine atom, affecting its chemical properties and applications.
2-Fluoro-2’-Deoxyadenosine: A fluorinated nucleoside with different biological applications.
Uniqueness: 2-Fluoro-1-iodooctane is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability. The combination of these halogens allows for versatile applications in organic synthesis and material science .
Properties
CAS No. |
77517-67-0 |
|---|---|
Molecular Formula |
C8H16FI |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-fluoro-1-iodooctane |
InChI |
InChI=1S/C8H16FI/c1-2-3-4-5-6-8(9)7-10/h8H,2-7H2,1H3 |
InChI Key |
LRORGTWMRBHPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CI)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


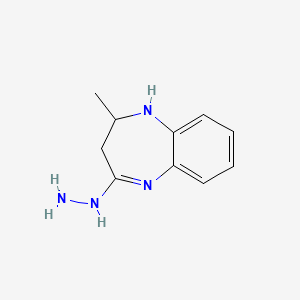
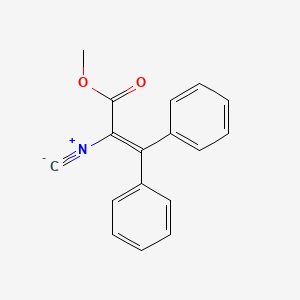
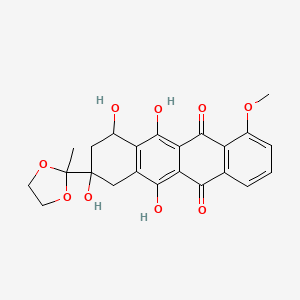
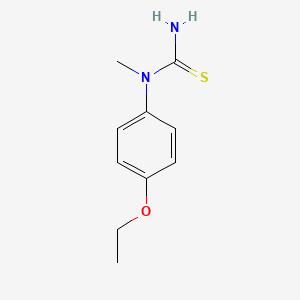
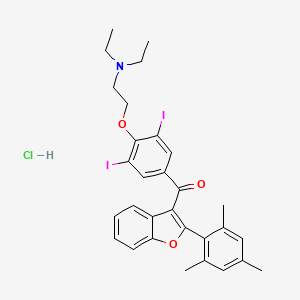
![5-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14447311.png)


